molecular formula C8H7BrF2O B1380362 2-Bromo-1-(difluoromethyl)-3-methoxybenzene CAS No. 1261441-82-0

2-Bromo-1-(difluoromethyl)-3-methoxybenzene

Cat. No. B1380362
CAS RN: 1261441-82-0
M. Wt: 237.04 g/mol
InChI Key: VZWUWIGZMVQSTO-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-methoxybenzene, also known as 2-Bromo-1-(difluoromethyl)-3-methoxybenzene, is an aromatic compound used in a variety of scientific and industrial applications. It is a colorless liquid that is soluble in many organic solvents. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor to other compounds. In addition, it is used in the production of pharmaceuticals and agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Scientific Research Applications

Sterically Protected Diphosphene and Fluorenylidenephosphine Synthesis

  • A bulky bromobenzene derivative was prepared and utilized in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, which included low-coordinate phosphorus atom(s). The electronic perturbation of the methoxy group was indicated by UV–vis spectra and 31P NMR chemical shifts, suggesting its potential utility in material synthesis and chemical studies (Toyota et al., 2003).

Organic Reaction Catalysis and Synthesis

  • The compound was part of a study exploring the coupling of β-methallyl alcohol with various bromobenzenes. This process yielded floral fragrances, indicating its use in the synthesis of compounds with potential applications in the fragrance industry (Scrivanti et al., 2008).

Liquid Crystal Synthesis

  • Derivatives of the compound were used as precursors in the synthesis of chiral liquid crystals. The mesogenic properties of these compounds were significantly influenced by the nature of the substituent on the phenyl ring, indicating its importance in the development of chiral liquid crystal materials (Bertini et al., 2003).

Molecular Surface Engineering

  • The compound was studied in the context of Si(111) surface engineering. The research involved investigating the properties of Si(111) surfaces grafted with benzene derivatives using techniques like ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), highlighting its role in advanced material surface engineering (Hunger et al., 2006).

properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWUWIGZMVQSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(difluoromethyl)-3-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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